![molecular formula C40H55ClN2O2 B14685380 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]- CAS No. 36283-84-8](/img/structure/B14685380.png)
1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is a complex organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a benzene ring substituted with two amino groups, a chlorine atom, and two decyloxyphenylmethylene groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 2-chloro-1,4-phenylenediamine.
Reaction with Decyloxybenzaldehyde: The amino groups of the starting materials react with decyloxybenzaldehyde under acidic conditions to form the corresponding Schiff bases.
Cyclization: The Schiff bases undergo cyclization to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Utilizing purification techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenediamine derivatives.
Scientific Research Applications
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine: A simpler analog without the decyloxyphenylmethylene groups.
1,4-Benzenediamine, N-phenyl-: Contains a phenyl group instead of decyloxyphenylmethylene groups.
1,2-Benzenediamine, 4-chloro-: Similar structure but with different substitution patterns.
Uniqueness
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
36283-84-8 |
|---|---|
Molecular Formula |
C40H55ClN2O2 |
Molecular Weight |
631.3 g/mol |
IUPAC Name |
N-[3-chloro-4-[(4-decoxyphenyl)methylideneamino]phenyl]-1-(4-decoxyphenyl)methanimine |
InChI |
InChI=1S/C40H55ClN2O2/c1-3-5-7-9-11-13-15-17-29-44-37-24-19-34(20-25-37)32-42-36-23-28-40(39(41)31-36)43-33-35-21-26-38(27-22-35)45-30-18-16-14-12-10-8-6-4-2/h19-28,31-33H,3-18,29-30H2,1-2H3 |
InChI Key |
VQLKKQMNLPHIEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


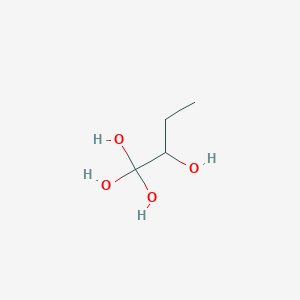


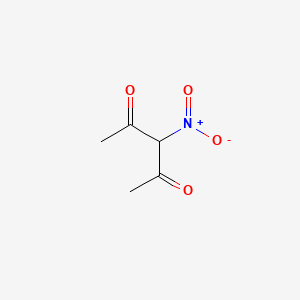
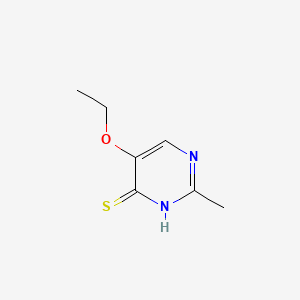
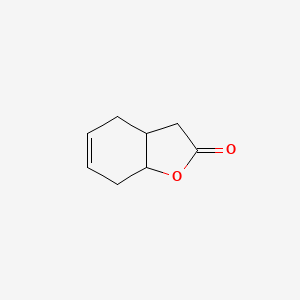
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
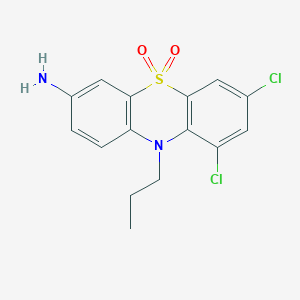
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

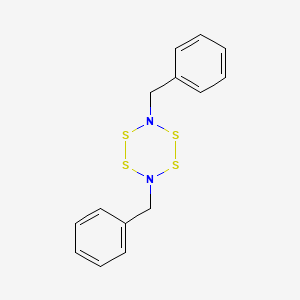
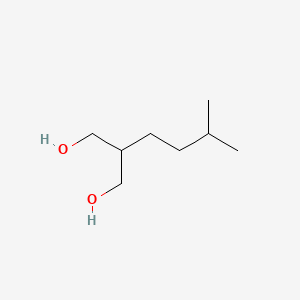
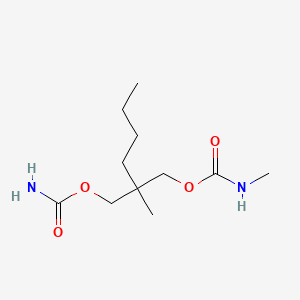
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
